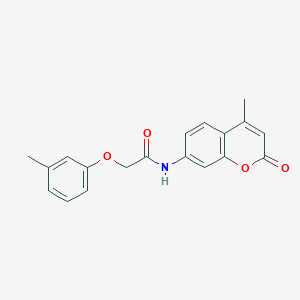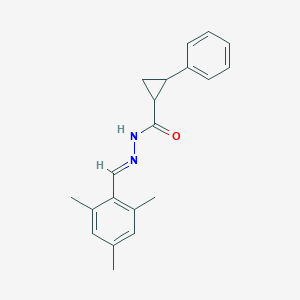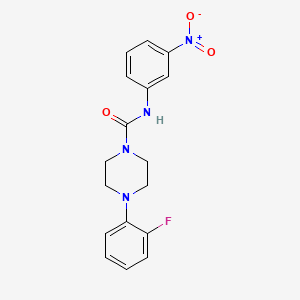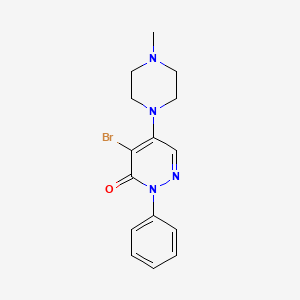
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-methylphenoxy)acetamide is a synthetic compound that belongs to the class of coumarin derivatives. It is commonly referred to as Coumestrol and has been found to possess a wide range of biological activities. Coumestrol has been extensively studied for its potential application in various scientific research fields.
Mécanisme D'action
The mechanism of action of Coumestrol is not fully understood. However, it has been proposed that it exerts its biological activities through various mechanisms, including the modulation of estrogen receptors, the inhibition of cell proliferation, and the induction of apoptosis. Coumestrol has been found to bind to estrogen receptors and modulate their activity, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
Coumestrol has been found to possess various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation and oxidative stress, and the modulation of estrogen receptors. It has also been found to have a positive effect on bone health and to reduce the risk of osteoporosis. Coumestrol has been shown to increase bone mineral density and to improve bone strength in animal models of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
Coumestrol has several advantages for lab experiments, including its low toxicity, ease of synthesis, and wide range of biological activities. However, there are also some limitations to its use in lab experiments, including its limited solubility in water, which can make it difficult to administer in vivo. It is also important to note that the biological activity of Coumestrol can vary depending on the cell line or animal model used, which can make it challenging to interpret results.
Orientations Futures
For the study of Coumestrol include investigating its potential application in the treatment of osteoporosis and neurodegenerative diseases and exploring its use in combination with other therapeutic agents.
Méthodes De Synthèse
Coumestrol can be synthesized through various methods, including the Knoevenagel condensation reaction, Michael addition reaction, and Suzuki coupling reaction. The Knoevenagel condensation reaction involves the reaction of 4-methyl-2-oxo-2H-chromen-7-carboxaldehyde and 3-methylphenylacetic acid in the presence of a base catalyst. The Michael addition reaction involves the reaction of 4-methyl-2-oxo-2H-chromen-7-carboxylic acid and 3-methylphenylacetonitrile in the presence of a base catalyst. The Suzuki coupling reaction involves the reaction of 4-methyl-2-oxo-2H-chromen-7-boronic acid and 3-methylphenylboronic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
Coumestrol has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, and estrogenic activities. It has been extensively studied for its potential application in various scientific research fields, including cancer research, cardiovascular research, and neurodegenerative disease research. Coumestrol has been found to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and colon cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models of cardiovascular disease and neurodegenerative disease.
Propriétés
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-4-3-5-15(8-12)23-11-18(21)20-14-6-7-16-13(2)9-19(22)24-17(16)10-14/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEQTKSMKOUQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(3-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)


![N'-[(4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5755223.png)
![N-[3-(acetylamino)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5755240.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5755246.png)

![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)


![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)
![{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5755302.png)
![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)
